N-(methylcarbamoyl)isatin
Description
Properties
IUPAC Name |
N-methyl-2,3-dioxoindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-10(15)12-7-5-3-2-4-6(7)8(13)9(12)14/h2-5H,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWDTPLVNXXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C2=CC=CC=C2C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamoyl)isatin typically involves the reaction of isatin with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
- Isatin + Methyl Isocyanate → this compound
This reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(methylcarbamoyl)isatin undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxindole derivatives.
- Reduction : Reduction reactions can convert this compound to its amine derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions .
- Oxidation : Oxindole derivatives.
- Reduction : Amine derivatives.
- Substitution : Various substituted isatin derivatives depending on the nucleophile used .
Scientific Research Applications
Biological Activities
N-(methylcarbamoyl)isatin exhibits a range of biological activities, making it a promising candidate for drug development. Key applications include:
- Anticancer Activity : this compound has shown potent anticancer effects by inhibiting multiple cancer cell lines. For instance, derivatives have been reported to target histone deacetylase (HDAC), carbonic anhydrase IX (CA IX), and tubulin, which are crucial in cancer cell proliferation . A notable study indicated that N-substituted isatins could induce apoptosis in cancer cells by disrupting cell cycle progression .
- Antimicrobial Properties : Isatin derivatives, including this compound, have demonstrated significant antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit the growth of various pathogenic microbes, including strains resistant to conventional antibiotics .
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of acetylcholinesterase (AChE), which is critical in neurotransmission .
Anticancer Efficacy
A comprehensive study evaluated the antiproliferative activity of this compound against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 9.29 ± 0.97 µM, indicating effective inhibition of cell growth. Molecular docking studies further revealed its interaction with estrogen receptor alpha (ERα), suggesting a mechanism for its anticancer activity .
Antimicrobial Activity
In another study, this compound derivatives were tested against various bacterial strains. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(methylcarbamoyl)isatin involves its interaction with various molecular targets. It has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism. Additionally, it can bind to DNA and proteins, leading to changes in cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Isatin Derivatives
N-Substituted Isatin Derivatives
N-Methyl Isatin
- Substituent : Methyl group at N1.
- Properties: Increases lipophilicity (LogP) compared to unsubstituted isatin, reducing hydrogen-bond donor capacity .
- Biological Activity : Demonstrates potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazole (ScMet) models (LD₅₀ > 600 mg/kg), outperforming phenytoin and carbamazepine .
N-Acetyl Isatin
- Substituent : Acetyl group at N1.
- Biological Activity : Used in cytotoxic SAR studies; lipophilic N1 substitutions correlate with enhanced antitumor activity .
N-Benzyl Isatin
- Substituent : Benzyl group at N1.
- Properties : High lipophilicity but introduces steric bulk.
N-(Methylcarbamoyl)Isatin
- Substituent : Methylcarbamoyl group at N1.
C-Substituted Isatin Derivatives
5-Bromo Isatin
- Substituent : Bromo group at C3.
- Properties : Increased lipophilicity (LogP) and steric bulk.
- Biological Activity : Enhances anti-neuroinflammatory activity in activated microglia models .
5-Methyl Isatin
Hybrid and Functionalized Derivatives
Isatin Hydrazones
- Structure : Schiff bases formed with hydrazine derivatives.
- Biological Activity : Show analgesic, antidepressant, and antihistaminic activities; 7-methyl substitutions enhance analgesic efficacy .
Mannich Bases of Isatin
- Structure : N-Mannich derivatives with secondary amines.
- Biological Activity: Broad-spectrum antimicrobial activity; 1-[N,N-dimethylaminomethyl]isatin-3-thiosemicarbazone inhibits HIV-1 replication (EC₅₀ = 4.3 µg/mL) .
Structure-Activity Relationship (SAR) Trends
Key Findings:
Lipophilicity :
- N1 alkyl/acyl groups (e.g., methyl, benzyl) enhance LogP, improving membrane permeability but may reduce solubility .
- C5 halogen/methyl substitutions optimize lipophilicity for CNS targets .
Hydrogen Bonding :
- Polar groups (e.g., carbamoyl) at N1 balance lipophilicity and target engagement via hydrogen bonding .
Steric Effects :
Comparative Data Table
*Estimated from analogous compounds. †Predicted based on substituent contributions.
Q & A
Q. How can researchers design synthetic routes for N-substituted isatin derivatives like N-(methylcarbamoyl)isatin?
N-substituted isatins are typically synthesized via nucleophilic substitution or condensation reactions. For example, the Sandmeyer method involves treating substituted anilines with chloral hydrate and hydroxylamine under acidic conditions to form oximinoacetanilide intermediates, which cyclize in concentrated sulfuric acid to yield isatin derivatives . Modifications at the N-position (e.g., methylcarbamoyl groups) can be achieved using carbamoyl chlorides or urea derivatives in nucleophilic acyl substitution reactions. Reaction optimization should consider solvent polarity (e.g., acetic acid for cyclization) and temperature (reflux for oxidation steps) to improve yields .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Structural confirmation relies on IR spectroscopy (C=O stretches at ~1740 cm⁻¹ for lactam and lactim tautomers), ¹H-NMR (distinct peaks for aromatic protons and methylcarbamoyl groups), and mass spectrometry (molecular ion peaks and fragmentation patterns) . Purity assessment requires HPLC or TLC, while thermal stability can be analyzed via differential scanning calorimetry (DSC). For tautomerism studies, X-ray crystallography resolves lactam-lactim equilibria .
Q. What primary biological assays are used to evaluate the bioactivity of isatin derivatives?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity : Brine shrimp lethality tests (Artemia salina) for preliminary toxicity screening, with LD₅₀ values calculated from dose-response curves .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to assess apoptosis induction via mitochondrial pathways (e.g., cytochrome C release) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in cytotoxicity data for isatin derivatives?
Discrepancies in LD₅₀ values (e.g., 21 ppm vs. 99 ppm for halogenated derivatives) often arise from substituent positioning (C5 vs. C7) and electronic effects. For instance, electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity, increasing reactivity with cellular nucleophiles. SAR analysis should cross-reference substituent effects across multiple assays (e.g., brine shrimp vs. mammalian cell lines) and validate via computational modeling (docking studies with tubulin or kinases) .
Q. What strategies optimize isatin hybrids for dual antimicrobial and anticancer activity?
Hybridization with fluoroquinolones (e.g., ciprofloxacin) or ∆²-1,3,4-oxadiazoline moieties enhances multi-target efficacy. For example, methylene-linked isatin-ciprofloxacin hybrids disrupt bacterial DNA gyrase and inhibit cancer cell proliferation via topoisomerase II inhibition. Key design considerations include linker flexibility (ethylene vs. methylene spacers) and substituent lipophilicity to improve bioavailability .
Q. How do post-translational modifications influence isatin's interaction with endogenous protein targets?
Isatin binds ~90 proteins in mammalian brains, including monoamine oxidase B (MAO-B) and guanylate cyclase. Redox-sensitive residues (e.g., cysteine thiols) modulate binding affinity, as shown by proteomic studies in rats and mice. Phosphorylation or ubiquitination at target sites (e.g., p53 in apoptosis) may alter isatin’s regulatory effects, requiring phosphoproteomics or mutagenesis assays to map interaction interfaces .
Q. What experimental approaches validate isatin's role in peptide synthesis monitoring?
The Isatin test detects free N-terminal proline residues during solid-phase peptide synthesis. A blue color develops upon reaction with isatin in acetic acid, indicating incomplete coupling. This method is critical for optimizing Fmoc/t-Boc strategies and minimizing deletion sequences. Cross-validation with Kaiser (ninhydrin) or Chloranil tests improves reliability for secondary amines .
Methodological Considerations
- Contradiction Analysis : When cytotoxicity data conflict, validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) and control for assay-specific variables (e.g., brine shrimp metabolic rates) .
- Multi-Target Optimization : Use fragment-based drug design (FBDD) to prioritize substituents balancing antimicrobial (polar groups) and anticancer (aromatic/hydrophobic groups) pharmacophores .
- Tautomerism Effects : Employ solvent-dependent NMR (DMSO-d₆ vs. CDCl₃) to characterize lactam-lactim ratios, which impact reactivity and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
